N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including a furan ring, an oxadiazole ring, and a pyrazole ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various types of reactions. For example, furan rings can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings in the compound suggests that it is likely to be relatively stable .Scientific Research Applications
Antiviral Activity
Compounds related to the specified chemical structure have been studied for their antiviral activities. For example, heterocyclic compounds based on furan derivatives have shown promising antiviral activity against the H5N1 avian influenza virus. The research involved synthesizing derivatives like pyrazole, pyridazinone, and oxadiazole, and testing their efficacy on the H5N1 strain, revealing significant antiviral properties (Flefel et al., 2012).
Antimicrobial Activity
Several studies have focused on synthesizing and testing the antimicrobial efficacy of compounds with a similar structure. For instance, pyrazole and imidazole derivatives, including those with furan moieties, have been synthesized and evaluated for antimicrobial activity, showing potential as antibacterial agents (Idhayadhulla et al., 2012).
Antiplasmodial Activity
Research into N-acylated furazan derivatives, related to the core structure , has highlighted their activity against strains of Plasmodium falciparum, the causative agent of malaria. This study revealed structure-activity relationships, with benzamides showing promising activity against this parasite (Hermann et al., 2021).
Energetic Materials Development
Compounds combining oxadiazole rings with furazan have been explored as insensitive energetic materials. Their synthesis, characterization, and performance assessment indicate potential for application in explosives, demonstrating moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been heavily studied due to their therapeutic potentials against certain types of tumors .
Mode of Action
Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Result of Action
Several schiff bases have exhibited potent antibacterial, antifungal, anticancer, and diuretic activities .
Future Directions
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-32-22)21-12-7-13-31-21/h2-13,15H,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYCFWDRKXJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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